

Comparative Efficacy of 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Data-Driven Analysis

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No.: B063938

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A comprehensive evaluation of the antimicrobial efficacy of **2-(4-Methylpiperazin-1-yl)ethanethioamide** in comparison to other prominent thioamides remains a subject of ongoing scientific inquiry. At present, publicly available experimental data detailing the specific antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for **2-(4-Methylpiperazin-1-yl)ethanethioamide** is limited. Consequently, a direct, data-driven comparison with established thioamides like ethionamide and prothionamide cannot be definitively constructed.

Thioamides as a class are recognized for their significant therapeutic potential, particularly as antitubercular agents. Their mechanism of action often involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This guide will provide an overview of the known efficacy and mechanisms of well-characterized thioamides to offer a foundational context for the potential evaluation of novel derivatives like **2-(4-Methylpiperazin-1-yl)ethanethioamide**, should data become available.

Established Thioamides: A Review of Efficacy

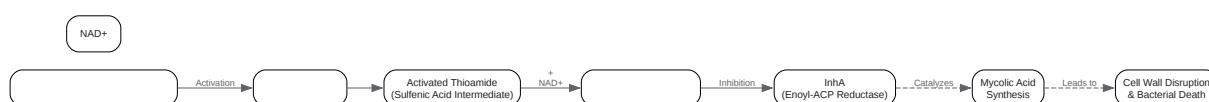
To provide a framework for comparison, this section summarizes the known efficacy of two clinically relevant thioamides: ethionamide and prothionamide.

Compound	Target Organism	MIC Range (µg/mL)	Key Findings & References
Ethionamide	Mycobacterium tuberculosis	0.25 - 2.5	A second-line antituberculosis drug that requires activation by the mycobacterial enzyme EthA to inhibit InhA, an enzyme essential for mycolic acid synthesis.
Prothionamide	Mycobacterium tuberculosis	0.25 - 2.5	Structurally and mechanistically similar to ethionamide, also requiring activation by EthA to exert its antimycobacterial effect.

Note: The MIC values presented are approximate ranges and can vary depending on the specific strain of Mycobacterium tuberculosis and the experimental conditions.

Signaling Pathway of Thioamide Action in Mycobacterium tuberculosis

The primary mechanism of action for thioamides like ethionamide and prothionamide against Mycobacterium tuberculosis involves the inhibition of mycolic acid biosynthesis. This process is initiated by the activation of the prodrug within the bacterium.



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Caption: Mechanism of thioamide action in *M. tuberculosis*.

Experimental Protocols for Efficacy Testing

The evaluation of the antimicrobial efficacy of thioamides typically involves standardized in vitro assays to determine their MIC values against relevant microbial strains.

Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

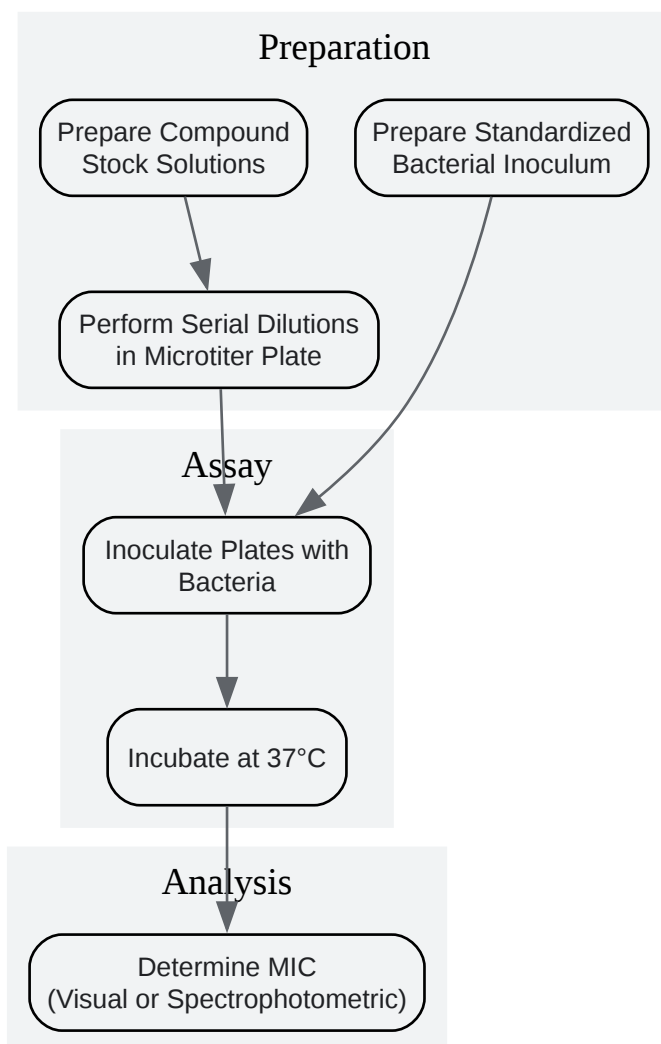
Materials:

- Test compound (e.g., **2-(4-Methylpiperazin-1-yl)ethanethioamide**)
- Reference thioamides (e.g., ethionamide, prothionamide)
- Bacterial culture (*Mycobacterium tuberculosis* H37Rv or other relevant strains)
- Appropriate liquid broth medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)
- 96-well microtiter plates
- Incubator (37°C)
- Spectrophotometer or visual inspection aid

Procedure:

- Preparation of Compound Stock Solutions: Dissolve the test and reference compounds in a suitable solvent (e.g., DMSO) to a high concentration.
- Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the microtiter plates using the broth medium to achieve a range of desired concentrations.

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no bacteria) control wells.
- **Incubation:** Incubate the plates at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.



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